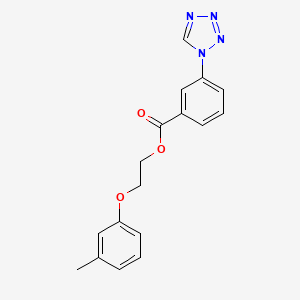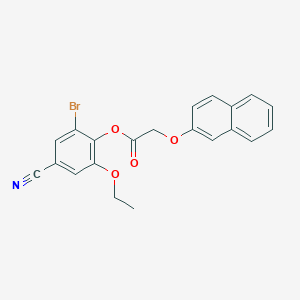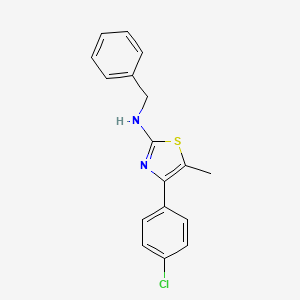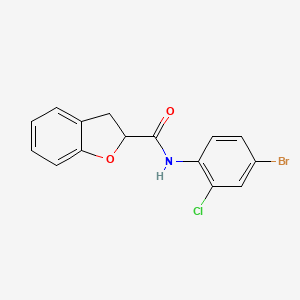![molecular formula C16H12ClNO4S B7681137 methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7681137.png)
methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate is not fully understood. However, studies have suggested that it may exert its anti-cancer effects through the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that it can inhibit the activity of certain enzymes involved in cancer cell proliferation and induce the production of reactive oxygen species, which can lead to DNA damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and apoptosis. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate. One area of interest is in the development of new drugs based on this compound for the treatment of cancer. Another potential direction is in the study of the mechanisms of action of this compound, which may provide insights into the development of new cancer therapies. Additionally, further research is needed to explore the potential toxic effects of this compound and to identify ways to mitigate these effects in order to expand its use in lab experiments.
Méthodes De Synthèse
Methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate can be synthesized through a multi-step process involving the reaction of 6-chloro-2H-chromene-3-carboxylic acid with thionyl chloride to form 6-chloro-2H-chromene-3-carbonyl chloride. The resulting compound is then reacted with methyl thioglycolate in the presence of a base to form methyl 5-[(6-chloro-2H-chromene-3-carbonyl)thio]pentanoate. Finally, the esterification of this compound with methanol in the presence of acid catalysts produces methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate.
Applications De Recherche Scientifique
Methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S/c1-21-16(20)13-4-5-14(23-13)18-15(19)10-6-9-7-11(17)2-3-12(9)22-8-10/h2-7H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGJHCBNJSMNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B7681054.png)
![[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate](/img/structure/B7681066.png)
![2-Methyl-3-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]quinoxaline](/img/structure/B7681069.png)

![N-[5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-(2-oxoquinoxalin-1-yl)acetamide](/img/structure/B7681088.png)



![4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7681116.png)

![N-[4-(4-ethylpiperazin-1-yl)-3-methylphenyl]-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide](/img/structure/B7681125.png)
![(4-Pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone](/img/structure/B7681127.png)

![2-[(4-fluorophenoxy)methyl]-N-(2-methylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B7681158.png)